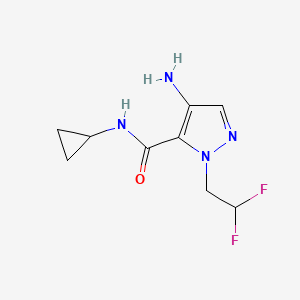![molecular formula C17H16N8 B2771459 6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415457-06-4](/img/structure/B2771459.png)
6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a pyrrole ring (a five-membered ring with the formula C4H4NH), and a pyridine ring (a six-membered ring with the formula C5H5N). These types of compounds are often found in many important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The purine ring is a fused ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The pyrrole and pyridine rings are five- and six-membered rings, respectively . The exact arrangement of these rings in the molecule would depend on the specifics of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring structures. For example, the purine ring might undergo reactions at the nitrogen atoms, while the pyrrole ring might undergo reactions at the carbon-carbon double bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specifics of its structure. For example, the presence of the nitrogen atoms in the ring structures might make the compound more polar, affecting its solubility in different solvents .科学的研究の応用
Antiviral Applications
This compound exhibits antiviral properties due to its structural similarity to acyclovir. Acyclovir is a well-known antiviral drug used to treat herpes simplex virus (HSV) infections. The compound’s mechanism involves inhibiting viral DNA polymerase, preventing viral replication. Researchers explore its potential against other viruses, including cytomegalovirus (CMV) and varicella-zoster virus (VZV) .
Anticancer Research
The purine scaffold in this compound makes it interesting for anticancer studies. Researchers investigate its effects on cancer cell proliferation, apoptosis, and cell cycle regulation. By targeting specific pathways, it may inhibit tumor growth or sensitize cancer cells to chemotherapy .
Immunomodulation
Compounds with purine moieties can influence immune responses. This compound might modulate immune cell function, impacting inflammation, autoimmune diseases, and immune-related disorders. Further studies are needed to elucidate its immunomodulatory effects .
Neurological Disorders
Given its unique structure, this compound could have implications in neurology. Researchers explore its potential as a neuroprotective agent, studying its effects on neuronal survival, synaptic plasticity, and neuroinflammation. It may offer therapeutic benefits in neurodegenerative diseases .
Metabolic Disorders
The carbonitrile group suggests metabolic relevance. Investigations focus on its impact on metabolic pathways, such as glucose homeostasis, lipid metabolism, and mitochondrial function. Potential applications include diabetes management and obesity-related disorders .
将来の方向性
特性
IUPAC Name |
6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-3-11-1-2-14(19-4-11)24-5-12-7-25(8-13(12)6-24)17-15-16(21-9-20-15)22-10-23-17/h1-2,4,9-10,12-13H,5-8H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFSQDIZCMQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

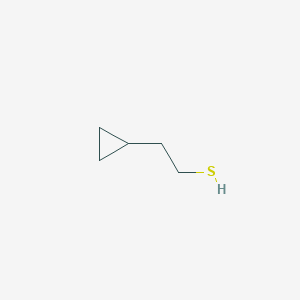

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)
![ethyl 1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2771381.png)
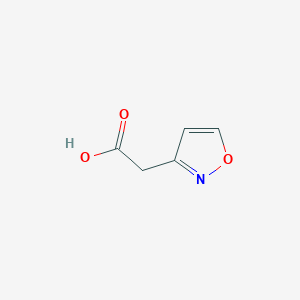
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-pentyloxalamide](/img/structure/B2771383.png)
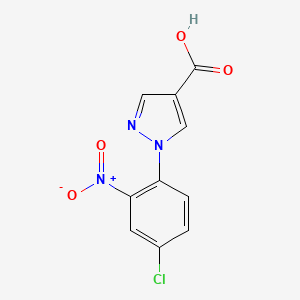
![N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B2771387.png)

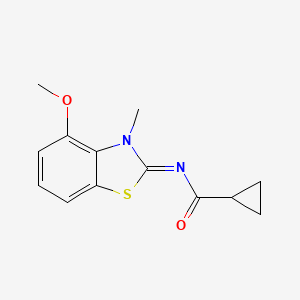
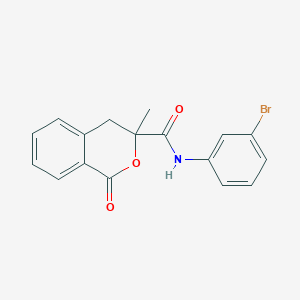
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
